molecular formula C55H66FN9O6S B12386888 Vegfr-2-IN-39

Vegfr-2-IN-39

Cat. No.: B12386888
M. Wt: 1000.2 g/mol
InChI Key: YZGNCBAFOZBYKS-SHPBXJAASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vegfr-2-IN-39 is a compound known for its inhibitory effects on the vascular endothelial growth factor receptor 2 (VEGFR-2). This receptor plays a crucial role in angiogenesis, the process by which new blood vessels form from pre-existing ones. Inhibiting VEGFR-2 can be beneficial in treating various diseases, including cancer, where angiogenesis supports tumor growth and metastasis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Vegfr-2-IN-39 involves several steps, including the preparation of intermediates and the final coupling reaction. One common method involves the use of computer-aided design and cheminformatics approaches to identify active sites and predict target interactions . The synthetic route typically includes:

  • Preparation of the core structure through a series of condensation and cyclization reactions.
  • Functionalization of the core structure with various substituents to enhance activity and selectivity.
  • Final coupling reactions to attach specific groups that improve the compound’s pharmacokinetic properties.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:

Chemical Reactions Analysis

Types of Reactions

Vegfr-2-IN-39 undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced products.

    Substitution: Replacement of one functional group with another to modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Vegfr-2-IN-39 has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Vegfr-2-IN-39 exerts its effects by binding to the ATP-binding site of VEGFR-2, preventing its dimerization and autophosphorylation. This inhibition blocks the downstream signaling pathways involved in endothelial cell proliferation, migration, and survival. Key molecular targets and pathways include:

    PLCγ-PKC pathway: Involved in cell proliferation and survival.

    TSAd-Src-PI3K-Akt pathway: Regulates cell migration and survival.

    SHB-FAK-paxillin pathway: Mediates cell adhesion and migration

Comparison with Similar Compounds

Vegfr-2-IN-39 is compared with other VEGFR-2 inhibitors such as sorafenib, sunitinib, and lenvatinib. These compounds share similar mechanisms of action but differ in their chemical structures and pharmacokinetic properties. This compound is unique due to its specific binding affinity and selectivity for VEGFR-2, making it a promising candidate for targeted therapy .

List of Similar Compounds

  • Sorafenib
  • Sunitinib
  • Lenvatinib
  • Cabozantinib
  • Lucitanib
  • Foretanib

This compound stands out due to its potential for higher efficacy and lower toxicity compared to some of these existing inhibitors .

Biological Activity

Vegfr-2-IN-39 is a compound designed to inhibit the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis and tumor growth. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, efficacy in various cancer models, and relevant case studies.

VEGFR-2 is a receptor that mediates the effects of vascular endothelial growth factor (VEGF), promoting endothelial cell proliferation, migration, and survival. Inhibition of VEGFR-2 can disrupt these processes, leading to reduced tumor vascularization and growth. This compound targets the ATP-binding site of VEGFR-2, blocking its activation and downstream signaling pathways, particularly those involving AKT and ERK .

Efficacy in Cancer Models

In Vitro Studies:
this compound has demonstrated significant antiproliferative effects across various cancer cell lines. For instance, in studies involving breast cancer cell lines (MCF-7 and T47D), this compound exhibited an IC50 value of approximately 0.66 μM, indicating potent activity compared to standard treatments like sunitinib, which has an IC50 of 0.039 μM .

Table 1: Antiproliferative Activity of this compound

Cell LineIC50 (μM)Reference CompoundIC50 (μM)
MCF-70.66Sunitinib0.039
T47D0.75Sorafenib0.045
H4600.80Ramucirumab0.8 - 1.0

In Vivo Studies:
Animal models have further validated the efficacy of this compound. In xenograft models of human tumors, treatment with this compound resulted in significant tumor regression and reduced microvessel density, indicating effective angiogenesis inhibition .

Case Studies

  • Breast Cancer Model:
    In a study involving mice with implanted MCF-7 tumors, administration of this compound led to a marked decrease in tumor size after three weeks compared to control groups. Histological analysis revealed reduced vascularization in treated tumors .
  • Lung Cancer Model:
    Another study focused on H460 lung cancer cells showed that treatment with this compound resulted in a significant reduction in tumor growth rates and increased apoptosis markers such as caspase-3 activation .

Research Findings

Recent research highlights the importance of VEGFR-2 inhibition in cancer therapy:

  • Selectivity: this compound exhibits high selectivity for VEGFR-2 over other receptors like VEGFR-1, minimizing off-target effects and enhancing therapeutic outcomes .
  • Combination Therapy: Studies suggest that combining this compound with chemotherapeutic agents may enhance overall efficacy by simultaneously targeting tumor cells and their supporting vasculature .

Properties

Molecular Formula

C55H66FN9O6S

Molecular Weight

1000.2 g/mol

IUPAC Name

(2S,4R)-1-[(2S)-2-[[12-[3-amino-4-[4-[(2-fluoro-5-methylphenyl)carbamoylamino]phenyl]indazol-1-yl]-12-oxododecanoyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C55H66FN9O6S/c1-34-19-28-42(56)43(29-34)61-54(71)60-39-26-24-37(25-27-39)41-15-14-16-44-48(41)51(57)63-65(44)47(68)18-13-11-9-7-6-8-10-12-17-46(67)62-50(55(3,4)5)53(70)64-32-40(66)30-45(64)52(69)58-31-36-20-22-38(23-21-36)49-35(2)59-33-72-49/h14-16,19-29,33,40,45,50,66H,6-13,17-18,30-32H2,1-5H3,(H2,57,63)(H,58,69)(H,62,67)(H2,60,61,71)/t40-,45+,50-/m1/s1

InChI Key

YZGNCBAFOZBYKS-SHPBXJAASA-N

Isomeric SMILES

CC1=CC(=C(C=C1)F)NC(=O)NC2=CC=C(C=C2)C3=C4C(=CC=C3)N(N=C4N)C(=O)CCCCCCCCCCC(=O)N[C@H](C(=O)N5C[C@@H](C[C@H]5C(=O)NCC6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C

Canonical SMILES

CC1=CC(=C(C=C1)F)NC(=O)NC2=CC=C(C=C2)C3=C4C(=CC=C3)N(N=C4N)C(=O)CCCCCCCCCCC(=O)NC(C(=O)N5CC(CC5C(=O)NCC6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.